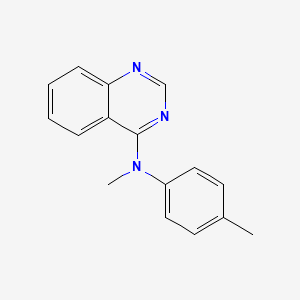

N-Methyl-N-(p-tolyl)quinazolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

827030-64-8 |

|---|---|

Molecular Formula |

C16H15N3 |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

N-methyl-N-(4-methylphenyl)quinazolin-4-amine |

InChI |

InChI=1S/C16H15N3/c1-12-7-9-13(10-8-12)19(2)16-14-5-3-4-6-15(14)17-11-18-16/h3-11H,1-2H3 |

InChI Key |

BKAPFJQADCYFEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl N P Tolyl Quinazolin 4 Amine and Analogous Quinazolinamines

Overview of Classical Quinazoline (B50416) Synthesis Routes

The quinazoline ring system, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, has been assembled through various classical methods for over a century. wikipedia.org The first reported synthesis was by Bischler and Lang in 1895. wikipedia.org A common early method, developed by Gabriel in 1903, involved the cyclization of o-acylaminobenzaldehydes or ketones with ammonia. Another foundational approach is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acid with amides.

Many classical syntheses proceed via a quinazolin-4(3H)-one intermediate. This intermediate is typically chlorinated using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to produce 4-chloroquinazoline (B184009), a highly versatile electrophile for subsequent functionalization. researchgate.net This two-step chlorination-amination sequence has been a prevalent, albeit sometimes operationally challenging, strategy for producing 4-aminoquinazolines. researchgate.net

Specific Synthetic Pathways to N-Methyl-N-(p-tolyl)quinazolin-4-amine and its Direct Precursors

The synthesis of N,N-disubstituted quinazolin-4-amines, such as the title compound, predominantly relies on the reaction of a reactive quinazoline intermediate with a corresponding secondary amine.

The most direct and widely employed method for synthesizing this compound and its analogues is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This pathway uses a halogenated quinazoline, typically 4-chloroquinazoline, as the electrophilic substrate. The chlorine atom at the 4-position of the quinazoline ring is activated towards nucleophilic displacement. wikipedia.orgmdpi.com

The reaction involves treating 4-chloroquinazoline with a secondary amine, in this case, N-methyl-p-toluidine. The reaction is often facilitated by a solvent and may be conducted with or without a base. nih.govmdpi.com The secondary amine can act as both the nucleophile and the base to neutralize the hydrogen chloride formed during the reaction. mdpi.com Various solvents can be used, including isopropanol, dimethyl sulfoxide (B87167) (DMSO), or a mixture of tetrahydrofuran (B95107) (THF) and water. nih.govnih.govresearchgate.net

The reaction conditions can be tailored to the reactivity of the amine. Electron-rich amines generally react under milder conditions, while electron-poor amines may require longer reaction times or more forcing conditions like heating. nih.gov The use of bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can also be employed to facilitate the reaction. mdpi.com

Table 1: Examples of SNAr Reactions for the Synthesis of 4-Anilinoquinazolines

| Halogenated Quinazoline | Amine Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-chloro-6,7-dimethoxyquinazoline | N-methyl-4-methoxyaniline | THF/H₂O (4:1), 80 °C, 10 min (Microwave) | 96% | nih.gov |

| 4-chloro-2-phenyl-6-bromoquinazoline | N-methyl-3-bromoaniline | THF/H₂O (4:1), 80 °C, 10 min (Microwave) | 72% | nih.gov |

| 4-chloroquinazoline | Various aryl heterocyclic amines | 2-propanol, reflux, 12 h (Classical) | Not specified | nih.gov |

| 4-chloroquinazoline | Pyrrolidine | KF, 100 °C, 17 h | Not specified | researchgate.net |

Alternative strategies build the quinazoline ring from acyclic precursors in a manner that incorporates the desired N-substituents during the cyclization process. One such approach involves the condensation of substituted anilines or N-arylamidines. researchgate.net For instance, a one-pot synthesis can be achieved from 2-iodo- or 2-bromobenzimidamides, which react with aldehydes and sodium azide (B81097) in the presence of a copper catalyst. This sequence involves SNAr substitution, reduction, cyclization, and oxidation to form the 4-aminoquinazoline structure.

Another method avoids the use of halogenated intermediates altogether by directly aminating quinazolin-4(3H)-ones. A hexamethyldisilazane (B44280) (HMDS)-mediated reaction allows for the tandem silylation and substitution of quinazolin-4(3H)-ones with primary amines in a single pot, offering an environmentally friendlier alternative to chlorination reagents. researchgate.net This approach has been shown to produce excellent yields of 4-aminoquinazolines. researchgate.net

Modern and Sustainable Synthetic Approaches for Quinazolinamines

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods for constructing quinazoline derivatives. nih.gov These modern approaches often utilize catalytic systems or alternative energy sources to improve reaction outcomes.

Transition-metal catalysis has emerged as a powerful tool for forming C-N bonds, providing novel routes to quinazolinamines. nih.gov Catalytic C-H amination strategies are particularly attractive as they avoid the need for pre-functionalized starting materials, thus reducing synthetic steps and waste. nih.gov For example, rhodium(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles provides a pathway to quinazoline derivatives. organic-chemistry.org

Copper-catalyzed reactions are also prominent in modern quinazoline synthesis. Efficient protocols have been developed for the reaction of substituted 2-bromo-benzonitriles with amidines, offering a practical and economical synthesis of 4-aminoquinazoline derivatives. organic-chemistry.org Similarly, copper-catalyzed cascade reactions of (2-bromophenyl)methylamines with amidine hydrochlorides using air as the oxidant provide a convenient route to these compounds. organic-chemistry.org

Microwave irradiation has become a widely adopted technique for accelerating organic reactions. nih.gov In the context of quinazolinamine synthesis, microwave-assisted protocols offer significant advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, and frequently improved product yields. nih.govnih.gov

The synthesis of N-aryl substituted-4-aminoquinazolines via the SNAr reaction of 4-chloroquinazoline with various amines is particularly amenable to microwave assistance. nih.govnih.gov Reactions that take 12 hours under classical reflux conditions can often be completed in under 30 minutes in a microwave reactor, demonstrating the efficiency of this technology. nih.gov This rapid and efficient heating makes microwave synthesis a more sustainable alternative by reducing energy consumption and often allowing for the use of less solvent. nih.gov

Table 2: Comparison of Classical vs. Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines

| Reactants | Method | Solvent | Reaction Time | Reference |

|---|---|---|---|---|

| 4-chloroquinazoline and aryl heterocyclic amine | Classical (Reflux) | 2-propanol | 12 h | nih.gov |

| 4-chloroquinazoline and aryl heterocyclic amine | Microwave (60W) | 2-propanol | 20 min | nih.gov |

| 4-chloro-2-phenyl-6-bromoquinazoline and N-methylaniline | Microwave (80 °C) | THF/H₂O (4:1) | 10 min | nih.gov |

Environmentally Benign Reaction Systems (e.g., H₂O₂-Mediated Approaches)

The development of sustainable synthetic methodologies is a central focus in modern medicinal and materials chemistry. In the context of quinazolinamine synthesis, hydrogen peroxide (H₂O₂) has emerged as a promising environmentally benign oxidant. nih.govacs.org Its primary byproduct is water, rendering it a green alternative to many conventional oxidizing agents. Research has demonstrated the utility of H₂O₂-mediated systems in the synthesis of the core quinazolinone and quinazoline scaffolds, which are structurally related to this compound.

One notable advancement is the efficient and sustainable synthesis of quinazolin-4(3H)-ones using a combination of a substituted 2-aminobenzamide, dimethyl sulfoxide (DMSO) as a carbon source, and H₂O₂ as a green oxidant. nih.govacs.orgresearchgate.netndl.gov.inacs.org This approach is significant for its step-economy and the use of readily available and less toxic reagents. nih.gov The reaction is believed to proceed through a radical-based mechanism. nih.govresearchgate.netndl.gov.inacs.org

The optimization of reaction conditions is crucial for maximizing product yields in these systems. For instance, in the synthesis of N-methyl quinazolin-4(3H)-one from 2-amino-N-methylbenzamide and DMSO, the reaction yield was significantly influenced by temperature and the presence of H₂O₂. nih.gov While heating the reaction mixture to 140°C yielded 23% of the desired product, the addition of H₂O₂ at 130°C increased the isolated yield to 44%. acs.org Further enhancement to 48% was achieved with the inclusion of an iron(III) chloride (FeCl₃) catalyst. acs.org

Table 1: Optimization of Reaction Conditions for N-Methyl Quinazolin-4(3H)-one Synthesis

| Entry | Temperature (°C) | Additive | Yield (%) |

| 1 | 140 | None | 23 |

| 2 | 130 | H₂O₂ | 44 |

| 3 | 130 | H₂O₂ + FeCl₃ | 48 |

Data sourced from a study on H₂O₂-mediated synthesis of a quinazolin-4(3H)-one scaffold. acs.org

This methodology has been successfully applied to a range of substrates, affording moderate to good yields of the corresponding quinazolin-4(3H)-ones. nih.govacs.org The versatility of this approach underscores its potential for the synthesis of a diverse library of quinazolinone derivatives.

Furthermore, H₂O₂ has been employed as a green oxidant in other innovative synthetic routes. An iron-catalyzed cross-dehydrogenative coupling [4 + 2] annulation of secondary/tertiary anilines with quinazolinones utilizes a cheap transition metal catalyst and an environmentally friendly oxidant system of H₂O₂/O₂ under mild conditions to produce quinoline-spiroquinazolinones. nih.gov

In a different strategy, an efficient metal-free, one-pot, three-component reaction has been developed for the synthesis of 2,4-substituted quinazolines. scispace.com This method combines 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297), using H₂O₂ as an atom-efficient and green oxidant. scispace.com The key advantages of this protocol are the absence of a transition metal catalyst, mild reaction conditions, and a broad substrate scope. scispace.com

These H₂O₂-mediated approaches represent a significant step towards more sustainable and environmentally responsible methods for synthesizing quinazolinamines and related heterocyclic compounds. The principles demonstrated in these syntheses could potentially be adapted for the direct synthesis of this compound, offering a greener alternative to traditional synthetic routes.

Structural Elucidation and Characterization in Quinazolinamine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum of a related 2-methyl quinazolin-4(3H)-one derivative, aromatic protons typically appear in the range of 7.04-7.75 ppm. nih.gov For N-Methyl-N-(p-tolyl)quinazolin-4-amine, one would expect to observe distinct signals corresponding to the protons of the quinazoline (B50416) ring system and the p-tolyl group. The N-methyl group would likely present as a singlet, while the methyl group on the p-tolyl ring would also be a singlet, but in a different chemical environment. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their substitution and coupling with adjacent protons.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. For a similar 2-methyl quinazolin-4(3H)-one compound, signals for the methyl group and various aromatic carbons have been identified. nih.gov In the case of this compound, distinct signals would be expected for the N-methyl carbon, the p-tolyl methyl carbon, and the various sp²-hybridized carbons of the aromatic rings. The chemical shifts of these carbons are influenced by their electronic environment, providing a complete picture of the carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Quinazoline-H | 7.5 - 8.5 (m) | 120 - 165 |

| p-tolyl-H | 7.0 - 7.4 (m) | 125 - 145 |

| N-CH₃ | 3.5 - 4.0 (s) | 30 - 40 |

| p-tolyl-CH₃ | 2.3 - 2.5 (s) | 20 - 25 |

Note: This table represents predicted data based on typical chemical shifts for similar structures and not experimentally verified values. s = singlet, m = multiplet.

Utilization of Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a synthesized compound and can also provide structural information through fragmentation analysis.

Implementation of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For quinazoline derivatives, IR spectroscopy can confirm the presence of key structural features.

The IR spectrum of a quinazoline compound typically shows strong absorption bands in the ranges of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which are attributed to the aromatic ring vibrations. nih.gov For this compound, one would expect to see characteristic peaks for the C=N and C=C stretching vibrations within the quinazoline ring system. Additionally, C-H stretching vibrations for the aromatic and methyl groups would be observed. The absence of certain peaks, such as N-H stretching vibrations (around 3300-3500 cm⁻¹), would support the N,N-disubstituted nature of the amine.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1610 - 1635 |

| Aromatic C=C Stretch | 1475 - 1600 |

Note: This table represents expected data based on typical IR frequencies for similar structures and not experimentally verified values.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthesized compounds.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For quinazoline derivatives, TLC is often performed on silica (B1680970) gel plates. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly used. researchgate.net By comparing the retention factor (Rf) value of the product with that of the starting materials, the progress of the reaction can be effectively monitored.

Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. orgchemboulder.com For the isolation of this compound from a reaction mixture, silica gel is typically used as the stationary phase. researchgate.net The crude product is loaded onto the column, and a solvent system, often determined by prior TLC analysis, is passed through the column. The different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for the collection of the pure compound in separate fractions.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. pacificbiolabs.comuccore.org It is widely used to assess the purity of a synthesized compound. A sample of this compound would be injected into an LC system, where it is separated from any impurities on a chromatographic column (commonly a C18 reversed-phase column). The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for the separated components. The purity of the compound is determined by the relative area of its peak in the chromatogram. The mass spectrometer also confirms the identity of the main peak as the desired product by its mass-to-charge ratio.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the compound This compound to generate the detailed article as requested in the provided outline.

The existing research focuses on the broader class of quinazolinamine and quinazolinone scaffolds, investigating various derivatives for the biological activities mentioned in the outline. However, specific studies detailing the effects of this compound on Phosphoinositide 3-Kinase Alpha (PI3Kα), drug resistance proteins like BCRP and P-glycoprotein, specific tyrosine kinases (EGFR, CLKs, RET), its ability to induce cell cycle arrest and apoptosis, or its antimicrobial properties could not be located.

To fulfill the request, which requires focusing solely on this compound, specific peer-reviewed data for this exact compound is necessary. Generalizing findings from other related quinazoline derivatives would not be scientifically accurate and would violate the explicit instructions of the prompt. Therefore, it is not possible to construct the requested article at this time.

Investigations into the Biological Activities and Molecular Mechanisms of Quinazolinamine Scaffolds

Antimicrobial and Anti-inflammatory Properties

Antifungal Activity Investigations

No published studies were found that specifically evaluate the antifungal properties of N-Methyl-N-(p-tolyl)quinazolin-4-amine. Although various other quinazolinone and quinazoline (B50416) derivatives have been synthesized and tested against fungal strains, data concerning the minimum inhibitory concentration (MIC) or efficacy of this compound against common or pathogenic fungi are not available in the reviewed literature.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide (NO))

There is no specific information available regarding the ability of this compound to inhibit inflammatory mediators such as nitric oxide (NO). Studies on other quinazoline derivatives have shown that some members of this class can suppress NO production in macrophage cell lines, but these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Modulatory Effects on Central Nervous System Receptors (e.g., GABAA Receptors)

The modulatory effects of this compound on central nervous system receptors, including GABAA receptors, have not been documented. The quinazolinone scaffold is famously represented by methaqualone, a known positive allosteric modulator of GABAA receptors. nih.govresearchgate.netmdpi.com However, this compound is structurally distinct, and its interaction with GABAA or other CNS receptors has not been reported.

Other Pharmacological Explorations (e.g., Antiviral, Antimalarial, Anticonvulsant, Antioxidant, Antihypertensive)

A review of the literature indicates a lack of specific pharmacological studies on this compound for other potential therapeutic applications:

Antiviral Activity: No studies were identified that tested the efficacy of this compound against viral pathogens. mdpi.comnih.gov

Antimalarial Activity: While the related 4-aminoquinoline (B48711) core is central to many antimalarial drugs, specific data for this compound against Plasmodium species is absent. nih.gov

Anticonvulsant Activity: The potential anticonvulsant properties of this specific compound have not been evaluated in preclinical models of seizures. nih.govmdpi.comnih.gov

Antioxidant Activity: There are no reports on the antioxidant or radical-scavenging capabilities of this compound. mdpi.com

Antihypertensive Activity: The effect of this compound on blood pressure has not been investigated. nih.govnih.gov

Structure Activity Relationship Sar Studies of N Methyl N P Tolyl Quinazolin 4 Amine Derivatives

Influence of Substituents on the Quinazoline (B50416) Ring System

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the fused ring system. nih.gov SAR studies have revealed that modifications at positions 2, 6, and 8 are particularly influential. nih.gov

The introduction of various functional groups on the quinazoline core can significantly modulate the compound's potency and selectivity. For instance, the presence of electron-rich substituents or halogens at the 6-position is known to enhance antibacterial potency. nih.gov Similarly, incorporating a substituted amine at the 4-position is a common strategy to improve antimicrobial activities. nih.gov

Research has shown that the type of substituent on the phenyl ring can dictate the biological outcome. For example, compounds with methoxy (B1213986) and methyl-substituted phenyl rings have demonstrated greater activity compared to those with other electron-donating or withdrawing groups. nih.gov The yield of synthesis can also be affected by these substituents; electron-withdrawing groups at the para-position of a benzylamine (B48309) reactant can slightly increase reaction yields, whereas electron-donating groups may decrease them. nih.gov

The following table summarizes the influence of various substituents on the quinazoline ring based on reported findings.

| Position on Quinazoline Ring | Substituent Type | General Effect on Biological Activity | Reference |

| 2 | Methyl, Amine, or Thiol groups | Considered essential for certain antimicrobial activities. | nih.gov |

| 4 | Substituted Amine | Often improves antimicrobial potency. | nih.gov |

| 6 & 8 | Halogen atoms (e.g., Iodo) | Can enhance antimicrobial activities. | nih.gov |

| 6 | Electron-rich groups or Halogens | Known to assist in potency against bacteria. | nih.gov |

Impact of N-Substitution (e.g., N-Methyl) and Aryl Moiety (p-Tolyl) Modifications on Biological Activity

Modifications to the exocyclic amine at the 4-position, specifically the N-methyl and p-tolyl groups, are critical determinants of the biological activity of N-Methyl-N-(p-tolyl)quinazolin-4-amine derivatives.

Alkylation at the nitrogen atom of the 4-amino group plays a pivotal role in modulating the pharmacological properties of quinazoline derivatives. The presence of an N-methyl group, as in the parent compound, can influence factors such as binding affinity, metabolic stability, and cell permeability. The size and nature of the alkyl group are crucial; for example, the introduction of an N-methylpropargylamine appendage at the 2-position of the quinazoline has been explored to confer inhibitory activity against monoamine oxidase (MAO). nih.gov

The synthesis of N-alkylated quinazolinone derivatives is a common strategy to generate diverse libraries of compounds for biological screening. uw.eduresearchgate.net The rigidity of the N-substituent can also impact activity. While flexible alkyl chains may allow for optimal positioning within a receptor's binding pocket, more rigid structures might offer higher selectivity.

The electronic properties of the substituent on the N-aryl moiety (the p-tolyl group) are a key factor in determining biological activity. The methyl group at the para position of the phenyl ring is a weak electron-donating group. SAR studies often involve replacing this group with various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to probe the electronic requirements for optimal activity.

The influence of these groups can be significant. For instance, in some series of quinazolinone derivatives, compounds bearing methoxy (an EDG) and methyl-substituted phenyl rings were found to be more active antibacterial agents compared to derivatives with other groups. nih.gov Conversely, in other contexts, the presence of an electron-withdrawing group on the aromatic ring has been shown to improve the biological activity of certain heterocyclic compounds. researchgate.net The specific impact depends heavily on the biological target and the rest of the molecular structure.

The table below illustrates the general effects of modifying the aryl ring substituent.

| Substituent at para-position | Electronic Nature | Potential Impact on Activity | Reference |

| -CH₃ (Tolyl) | Electron-Donating | Can enhance activity in certain contexts. | nih.gov |

| -OCH₃ (Methoxy) | Electron-Donating | Often associated with increased antibacterial activity. | nih.gov |

| Halogens (-F, -Cl) | Electron-Withdrawing | Can lead to higher anti-cancer activity in some series. | nih.gov |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | May retard certain synthetic reactions and variably affect activity. | chim.it |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This method is widely applied in the study of quinazoline derivatives to predict the activity of novel compounds and to guide the design of more potent molecules. frontiersin.org

3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are particularly useful. tandfonline.com These models generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. tandfonline.com

For quinazoline derivatives, QSAR studies have identified several key descriptors that predict biological activity. For example, in a study on antimalarial quinazolines, the CoMSIA model indicated that steric, electrostatic, hydrophobic, and H-bond acceptor fields play a crucial role in predicting activity. tandfonline.com QSAR models for quinazoline derivatives have been successfully used to predict anticancer, antimalarial, and other biological activities. nih.govtandfonline.com The reliability of these models is assessed through statistical parameters such as Q², R², and the predictive R² (R²pred), with values greater than 0.5 or 0.6 generally indicating a robust model. tandfonline.com

| QSAR Method | Key Descriptors | Application in Quinazoline Derivatives | Reference |

| CoMFA | Steric and Electrostatic Fields | Predicts antimalarial and anticancer activity. | tandfonline.comfrontiersin.org |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Offers a more comprehensive model for predicting biological activity. | tandfonline.comfrontiersin.org |

| 2D-QSAR | Topological, Physicochemical, Electronic parameters | Establishes relationships between 2D structural features and cytotoxic activity. | nih.gov |

Computational Chemistry and Molecular Modeling Studies of N Methyl N P Tolyl Quinazolin 4 Amine Analogs

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsdronline.com It is widely used to understand the binding mechanism of ligands to their protein targets and to screen virtual libraries of compounds for potential drug candidates.

Molecular docking simulations of various quinazoline (B50416) analogs have been performed to elucidate their binding modes within the active sites of different protein targets. For instance, studies on quinazolinone derivatives targeting the GABAA receptor have shown that these compounds can adopt specific conformations to fit into the binding pocket. ijpsdronline.com The docking poses are ranked based on a scoring function that estimates the binding affinity, with lower scores indicating more favorable interactions. ijpsdronline.com The accuracy of the docking protocol is often validated by redocking a known ligand into the protein's active site and comparing the predicted pose with the crystallographic data. ekb.eg For many quinazoline analogs, a U-shaped configuration within the receptor cavity has been observed. ekb.eg

The stability of the ligand-protein complex is governed by a variety of non-covalent interactions. For quinazoline analogs, molecular docking studies have identified several key interactions that contribute to their binding affinity.

Hydrogen Bonding: The quinazoline scaffold contains nitrogen atoms that can act as hydrogen bond acceptors, while substituents can provide hydrogen bond donors. For example, in studies of quinazolin-2,4-dione analogues targeting the main protease of SARS-CoV-2, the amide fragment and the quinazoline moiety were found to form hydrogen bonds with amino acid residues in the active site. ekb.eg

Pi-Pi Stacking: The aromatic nature of the quinazoline ring system allows for favorable pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket. In a study of a potent methaqualone derivative, 2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one (PPTQ), the 2-phenyl ring was found to engage in π-stacking interactions with a phenylalanine residue (β2F289) in the GABAA receptor. nih.gov

Hydrophobic Interactions: The nonpolar regions of quinazoline analogs can form hydrophobic interactions with nonpolar amino acid residues in the target protein. The tolyl group of methaqualone, for instance, is positioned to form hydrophobic interactions. nih.gov

The following table summarizes the binding energies of some quinazolinone derivatives docked against the GABAA receptor. ijpsdronline.com

| Derivative | R-group | Docking Score (kcal/mol) |

| Q-5 | 4-OCH3 | -8.9 |

| Q-6 | 4-CH3 | -8.7 |

| Q-9 | 4-C2H5 | -8.9 |

| Q-16 | 2-NH2 | -9.1 |

| Q-18 | 2-OH | -9.3 |

| Diazepam (Standard) | - | -7.0 |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For a series of quinazolin-12-one derivatives, DFT analysis at the B3LYP/6-31++G (d, p) level of theory was used to calculate these parameters and predict their reactivity profiles. nih.gov

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). In studies of quinazolinone derivatives, MEP maps have shown that the oxygen atoms and the π-system of the aromatic rings are often the most electron-rich regions, serving as potential sites for interaction with electrophiles. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

The prediction of ADMET properties is a crucial step in drug discovery, as it helps to identify candidates with favorable pharmacokinetic profiles and to avoid late-stage failures. Various computational models are available to predict these properties.

Studies on pyrazolylaminoquinazoline derivatives have utilized in silico tools to predict their ADMET properties. researchgate.net These predictions often include parameters related to Lipinski's Rule of Five, which helps to assess the drug-likeness of a compound. The rule states that a drug is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP value not greater than 5.

In a study of quinazolin-2,4-dione analogues, in silico ADMET predictions showed that the compounds generally obeyed Lipinski's Rule of Five, suggesting good drug-likeness properties. ekb.eg Similarly, ADME predictions for a series of quinazolin-4(3H)-one-morpholine hybrids were carried out to determine their physicochemical parameters and drug-likeness. nih.gov

The table below provides a summary of predicted ADMET properties for a representative quinazolinone derivative.

| Property | Predicted Value | Assessment |

| Molecular Weight | < 500 g/mol | Favorable |

| LogP | < 5 | Favorable |

| Hydrogen Bond Donors | < 5 | Favorable |

| Hydrogen Bond Acceptors | < 10 | Favorable |

| Oral Bioavailability | High | Favorable |

Molecular Dynamics Simulations for Conformational Dynamics

In typical MD simulations of quinazoline analogs, the molecule is placed in a simulated physiological environment, often a box of water molecules with appropriate ions to mimic cellular conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. This dynamic picture reveals how the molecule explores different conformations, the timescale of these changes, and the influence of the solvent on its behavior.

The data generated from such simulations are often extensive and can be summarized in tables to highlight the most relevant findings. For instance, a table might present the most populated conformational clusters, their relative energies, and the average values of critical dihedral angles that define them.

Table 6.4.1: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of a Quinazoline Analog

| Conformational Cluster | Population (%) | Relative Energy (kcal/mol) | Dihedral Angle (C4-N-C_aryl-C_methyl) (°) |

| 1 | 65 | 0.00 | 45 ± 10 |

| 2 | 25 | 1.25 | -130 ± 15 |

| 3 | 10 | 2.50 | 175 ± 10 |

This table represents hypothetical data for a quinazoline analog to illustrate the type of information obtained from MD simulations. The dihedral angle represents the torsion between the quinazoline ring, the exocyclic nitrogen, and the aryl substituent.

Such data would be invaluable for understanding the structure-activity relationship of N-Methyl-N-(p-tolyl)quinazolin-4-amine and its analogs. By elucidating the preferred three-dimensional structures and the dynamic transitions between them, MD simulations can provide a rational basis for the design of new derivatives with improved biological activity.

Future Research Directions and Perspectives

Rational Design of Novel Quinazolinamine Derivatives with Enhanced Specificity and Potency

The rational design of new quinazolinamine derivatives is a critical avenue for future research, focusing on optimizing the molecular structure to achieve higher potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence biological activity.

Key strategies for rational design include:

Modification of Substituents: Research has shown that substitutions at various positions on the quinazoline (B50416) ring system can dramatically alter a compound's efficacy and target specificity. For instance, studies on other quinazoline derivatives have indicated that substitutions at the para or meta positions of attached aromatic rings are often more potent than those at the ortho position. nih.gov Future work could involve systematically altering the p-tolyl group in N-Methyl-N-(p-tolyl)quinazolin-4-amine to explore other functionalities, such as electron-withdrawing or electron-donating groups, to modulate its interaction with target proteins.

Introduction of Heteroatoms: Incorporating nitrogen or other heteroatoms into the aromatic rings can create new hydrogen bonding opportunities, which may enhance binding affinity to target proteins like ATP-binding cassette (ABC) transporters. nih.gov The strategic placement of nitrogen atoms can be systematically investigated to improve interactions with biological targets.

Hybrid Molecule Design: A promising approach involves creating hybrid molecules that combine the quinazolinamine scaffold with other pharmacophores. For example, new quinazoline-pyrimidine hybrids have been designed and synthesized as novel antiproliferative agents. nih.gov Similarly, designing dual inhibitors, such as those targeting both PI3K and HDAC, represents an innovative strategy for treating complex diseases like acute myeloid leukemia. nih.gov

| Design Strategy | Objective | Example from Literature | Potential Application for this compound |

|---|---|---|---|

| Systematic Substitution | Enhance potency and selectivity | Para/meta substitutions are often more potent than ortho. nih.gov | Replace the p-tolyl group with various substituted phenyl rings. |

| Heteroatom Incorporation | Improve hydrogen bonding and target interaction | Incorporating nitrogen atoms to enhance interactions with ABC transporters. nih.gov | Introduce nitrogen into the tolyl ring to form a pyridyl moiety. |

| Hybrid Molecule Synthesis | Create dual-target inhibitors for complex diseases | PI3K/HDAC dual inhibitors for acute myeloid leukemia. nih.gov | Link the quinazolinamine structure to another pharmacophore known to inhibit a complementary cancer pathway. |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While quinazoline derivatives are well-known for their activity against targets like the Epidermal Growth Factor Receptor (EGFR), a vast landscape of potential biological targets remains to be explored. mdpi.com Future research should aim to identify and validate novel targets for quinazolinamine compounds, thereby expanding their therapeutic applications.

Broad-Spectrum Screening: High-throughput screening of this compound and its newly designed analogs against large panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could uncover unexpected biological activities.

Neurodegenerative Diseases: Some quinazoline derivatives have been reported as valuable templates in the treatment of neurodegenerative disorders. researchgate.net This suggests that compounds like this compound could be investigated for their potential to modulate pathways involved in conditions such as Alzheimer's or Parkinson's disease.

Infectious Diseases: The structural versatility of the quinazoline core makes it a candidate for developing agents against viral and microbial pathogens. Research into 2,4-disubstituted quinazoline derivatives has shown potential for anti-influenza activity. mdpi.com This opens the door to testing quinazolinamines against a range of viruses and multidrug-resistant bacteria. magnusconferences.com

Ion Channel Modulation: Recent studies have revealed that certain quinazolinones act as positive allosteric modulators of GABA-A receptors, suggesting a role in neuroscience and sedative applications. nih.gov Exploring the effect of the this compound scaffold on various ion channels could lead to novel treatments for neurological conditions.

Advancements in Green Chemistry for Quinazolinamine Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. magnusconferences.com Future research in quinazolinamine synthesis should prioritize the development of sustainable, efficient, and environmentally benign methodologies.

Key advancements in this area include:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve product yields compared to conventional heating methods. researchgate.netresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives, such as deep eutectic solvents (DES) or water, is a core principle of green chemistry. researchgate.net For example, a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been successfully performed using a choline (B1196258) chloride:urea (B33335) deep eutectic solvent. researchgate.net

Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is crucial for sustainability. A four-component procedure for preparing substituted quinazolines from simple anilines and aldehydes has been described under metal-free conditions. rsc.org

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which enhances efficiency and reduces waste. researchgate.net These one-pot syntheses are ideal for building libraries of quinazolinamine derivatives for screening.

| Green Chemistry Approach | Description | Benefit | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Reduced reaction time, higher yields. | researchgate.netresearchgate.net |

| Deep Eutectic Solvents (DES) | Using mixtures like choline chloride and urea as a solvent system. | Environmentally friendly, biodegradable solvent alternative. | researchgate.net |

| Metal-Free Synthesis | Conducting reactions without heavy metal catalysts. | Avoids toxic metal waste and contamination. | rsc.org |

| Multicomponent Reactions | Combining three or more starting materials in a single reaction vessel. | High atom economy, reduced waste, and simplified procedures. | researchgate.net |

Integration of Advanced Computational Methodologies in Quinazolinamine Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drugs while reducing costs. beilstein-journals.org Integrating these computational methods is essential for the future development of this compound derivatives.

Molecular Docking and Virtual Screening: These techniques are used to predict how a ligand binds to the three-dimensional structure of a protein target. co-ac.comopenmedicinalchemistryjournal.com Virtual screening can be used to search large compound libraries to identify new quinazolinamine derivatives that are likely to bind to a specific target, prioritizing them for synthesis and biological testing. openmedicinalchemistryjournal.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. openmedicinalchemistryjournal.com These models can predict the activity of newly designed quinazolinamine analogs before they are synthesized, guiding the design process toward more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide detailed insights into the dynamic interactions between a ligand and its target protein over time. beilstein-journals.orgco-ac.com This can help elucidate the binding mechanism and stability of the ligand-protein complex, offering a more nuanced understanding than static docking poses. nih.gov

In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov This allows researchers to filter out compounds with unfavorable pharmacokinetic profiles or potential toxicity issues, saving time and resources.

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | DMF | 75–80% |

| Temperature | 80°C | |

| Base | K₂CO₃ | |

| Reaction Time | 12–16 hr |

Q. Table 2. Comparative Antitumor Activity of Quinazoline Derivatives

| Compound ID | Substituent | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| 9m | p-Tolyl | 0.68 | MGC-803 |

| 9c | 4-Fluorophenyl | 0.18 | HGC-27 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.